6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, often involves multi-step synthetic routes. For instance, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate can lead to the formation of dihydro-pyrano[3,2-c]quinoline diones, which upon bromination and further reactions, yield complex quinoline derivatives (Klásek et al., 2003). This highlights the intricate steps involved in constructing the quinoline core and introducing functional groups at specific positions.
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives, such as through X-ray crystallography or computational methods, is critical for confirming the configuration and conformation of the synthesized compounds. Studies like the molecular structure, FT-IR, FT-Raman, NBO, HOMO, and LUMO analysis of similar quinoline derivatives provide insight into the stability and electronic properties of these molecules, which are essential for understanding their reactivity and potential interaction with biological targets (Ulahannan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can be inferred from studies on similar compounds. Brominated quinolines participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of the bromine atom which is a good leaving group. Such reactivities enable the synthesis of a wide range of derivatives with potential biological activities (Ukrainets et al., 2013).
Scientific Research Applications
. It’s used for research purposes .
Quinoline, which is a part of the compound’s structure, is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its analogues have been synthesized for biological and pharmaceutical activities .
- Medicinal Chemistry : Quinoline is a core template in drug design because of its broad spectrum of bioactivity . It’s an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
- Synthetic Organic Chemistry : Quinoline has versatile applications in synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold .
- Pharmaceutical Chemistry : Quinoline and its derivatives have potential biological and pharmaceutical activities . They have been synthesized for these activities .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGWIIJCZIVDNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359757 |
Source
|
Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
350999-95-0 |
Source
|
Record name | 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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